Suzuki-Miyaura Cross-Coupling: The presence of the iodine atom at the 3-position makes "3-Iodo-1H-indazole-5-carbaldehyde" a suitable substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction could be used to introduce various aryl or alkyl groups at the 3-position, expanding its structural diversity [].
Kemp-type Elimination: Similar to the reaction described for 1-arylsulfonyl-3-iodo-1H-indazoles [], "3-Iodo-1H-indazole-5-carbaldehyde" might undergo base-catalyzed ring-opening reactions via an E2 elimination mechanism. This could potentially lead to the formation of ortho-substituted benzonitrile derivatives.
Palladium-Catalyzed Coupling and Cycloamination: Drawing inspiration from the synthesis of β-carbolines [], "3-Iodo-1H-indazole-5-carbaldehyde" could potentially undergo palladium-catalyzed coupling with alkynes, followed by a 6-endo-dig cycloamination reaction. This strategy could be explored to generate diversely substituted carboline derivatives.
N-Alkylation: "3-Iodo-1H-indazole-5-carbaldehyde" could undergo N-alkylation reactions at either the N1 or N2 position. The regioselectivity of this reaction would depend on various factors, including the steric and electronic properties of the alkylating agent and the reaction conditions [].
Tyrosine Threonine Kinase (TTK) Inhibitors: Indazoles, particularly those with carboxamide substitutions, have shown potential as potent and orally bioavailable TTK inhibitors, suggesting possible applications in anticancer therapies [].
Protein Kinase CK2 Inhibitors: Research indicates that 5-hetarylamino-1H-indazoles exhibit promising inhibitory activity against protein kinase CK2, making them potential candidates for further development as anticancer agents [].
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: Indazole-based compounds, especially those incorporating piperidine moieties, have been explored as potent and selective GSK-3 inhibitors, with potential applications in treating mood disorders [, ].
Acetylcholinesterase (AChE) Measurement: Indazole derivatives like 3-(benzyloxy)-1-(5-[18F]fluoropentyl)-5-nitro-1H-indazole ([18F]-IND1) have been investigated as potential PET radiotracers for measuring AChE levels in the brain, offering insights into Alzheimer's disease [].
Antiviral Agents: Studies demonstrate the potent antiviral activity of certain 1-aminobenzyl-1H-indazole-3-carboxamide analogues against the hepatitis C virus, highlighting their potential for further development as antiviral therapeutics [].
Antidepressants: Indazole derivatives like 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32) have shown promising thymoleptic antidepressant activity in pharmacological studies, suggesting their potential clinical utility [].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8